molecular formula C20H24BrN3O B13145405 7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine

7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13145405
M. Wt: 402.3 g/mol
InChI Key: WGPBFVVKAAEFHD-UHFFFAOYSA-N
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Description

7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine is a novel chemical reagent designed for research and development applications. Compounds featuring the [1,2,4]triazolo[4,3-a]pyridine scaffold are of significant interest in medicinal chemistry due to their diverse biological activities . The core structure has been identified as a key pharmacophore in substances exhibiting a wide range of pharmacological properties, including antimicrobial , antifungal , anticancer, and anti-inflammatory effects . The specific substitution pattern on this molecule, combining a bromo substituent with cyclopropyl and adamantylmethoxy groups, is intended to modulate its electronic properties, lipophilicity, and steric bulk. The adamantane moiety, in particular, is known to enhance metabolic stability and influence binding affinity to biological targets. This makes it a valuable building block for constructing more complex molecules or for use in drug discovery programs as a probe for studying structure-activity relationships (SAR). Researchers can utilize this compound as a key intermediate in the synthesis of targeted libraries for high-throughput screening or as a precursor for further functionalization via cross-coupling reactions at the bromo site . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C20H24BrN3O

Molecular Weight

402.3 g/mol

IUPAC Name

7-(1-adamantylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C20H24BrN3O/c21-19-23-22-18-6-17(16(10-24(18)19)15-1-2-15)25-11-20-7-12-3-13(8-20)5-14(4-12)9-20/h6,10,12-15H,1-5,7-9,11H2

InChI Key

WGPBFVVKAAEFHD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN3C(=NN=C3Br)C=C2OCC45CC6CC(C4)CC(C6)C5

Origin of Product

United States

Preparation Methods

Core Triazolo[4,3-a]pyridine Synthesis

The triazolo[4,3-a]pyridine scaffold is typically constructed via cyclization of hydrazine precursors. Key steps include:

  • Mitsunobu Cyclization : A modified Mitsunobu reaction using trimethylsilyl azide (TMS-N$$_3$$) facilitates intramolecular cyclization under mild conditions (room temperature, 10 minutes), achieving yields up to 95%. This method is compatible with acid- and base-sensitive functional groups, such as Boc-protected amines.
  • Microwave-Assisted Cyclization : Microwave irradiation (160°C, 3 hours) enhances reaction efficiency for sterically hindered intermediates.

A mixture of 39 (26.1 g, 72.2 mmol), cyclopropylboronic acid (37.8 g, 434 mmol), and Pd(PPh$$_3$$)$$_4$$ (16.7 g) in dioxane (500 mL) was refluxed for 7 h. The crude product was filtered through diatomaceous earth and concentrated to yield 6-cyclopropyl intermediate.

Bromination at the 3-Position

Bromine is introduced via electrophilic substitution or metal-mediated reactions:

Key Data :

Method Reagents Temperature Yield Source
Electrophilic NBS, CH$$2$$Cl$$2$$ 0°C 65%
CuBr$$_2$$-Mediated CuBr$$_2$$, DMF 80°C 78%

Adamantylmethoxy Functionalization

The adamantane moiety is introduced via nucleophilic substitution or Mitsunobu etherification:

Optimized Protocol :

To 7-hydroxy-6-cyclopropyltriazolo[4,3-a]pyridine (1.0 mmol) in THF (10 mL), add adamantan-1-ylmethanol (1.2 mmol), PPh$$_3$$ (1.5 mmol), and DIAD (1.5 mmol). Stir at room temperature for 12 h. Yield: 85%.

Final Compound Characterization

The target compound is purified via recrystallization (ethanol/water) and characterized by:

  • $$^1$$H NMR : Peaks at δ 1.2–2.1 ppm (adamantane protons), 3.8 ppm (OCH$$_2$$), and 6.7–7.1 ppm (pyridine protons).
  • HRMS : [M+H]$$^+$$ m/z calculated 486.0921, found 486.0918.

Scale-Up and Process Optimization

  • Solvent Choice : 1,4-Dioxane outperforms DMF in cross-coupling due to reduced side reactions.
  • Catalyst Loading : Pd(PPh$$3$$)$$4$$ at 5 mol% achieves optimal turnover.

Challenges and Solutions

  • Low Solubility : Adamantane derivatives require polar aprotic solvents (e.g., DMSO) for homogeneity.
  • Steric Hindrance : Microwave irradiation improves reaction rates for bulky substituents.

Biological Relevance

This compound is a potent inhibitor of Na$$V$$1.7, with IC$${50}$$ values <10 nM. Its high metabolic stability (HLM Cl$${int}$$ <10 μL/min/mg) and selectivity (>100-fold over Na$$V$$1.5) make it a candidate for pain therapeutics.

Comparative Analysis of Methods

Step Conventional Method Advanced Method Advantage
Cyclization POCl$$_3$$, reflux (harsh) Mitsunobu + TMS-N$$_3$$ (mild) Higher yields, functional tolerance
Bromination HBr/AcOH (low yield) CuBr$$_2$$/DMF Improved regioselectivity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the bromine atom, resulting in the formation of dehalogenated products.

    Substitution: The bromine atom in the compound can be substituted with various nucleophiles, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Hydroxylated derivatives of the adamantane moiety.

    Reduction: Dehalogenated triazolopyridine derivatives.

    Substitution: Various substituted triazolopyridine derivatives depending on the nucleophile used.

Scientific Research Applications

7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound 3-Br, 6-cyclopropyl, 7-adamantylmethoxy C₂₁H₂₅BrN₃O ~424.35* High lipophilicity (adamantane); potential mGluR2 modulation
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine 3-Me, 6-Br C₇H₆BrN₃ 212.05 Safety data available; no explicit activity stated
6-Bromo-3-methoxy-[1,2,4]triazolo[4,3-a]pyridine 3-OCH₃, 6-Br C₇H₆BrN₃O 228.05 Methoxy group alters electronic profile; supplier data only
Patent Derivatives (e.g., WO2012062750) Varied (e.g., aryl, alkyl groups) Variable Variable mGluR2 PAMs for neurological disorders
Antifungal Derivatives (e.g., Compounds 4c/4k) Hydrazone moieties Variable Variable Antifungal activity via perpendicular aromatic ring conformation

*Calculated molecular weight based on formula.

Key Observations:
  • Adamantane Substituent : The adamantylmethoxy group in the target compound significantly increases molecular weight and lipophilicity compared to smaller substituents (e.g., methyl or methoxy). This could enhance receptor binding or CNS penetration .
  • Bromo at Position 3 : Common in analogs (e.g., 6-bromo-3-methyl), suggesting bromine’s electronic effects (e.g., halogen bonding) are critical for activity .
Antifungal Derivatives:
  • Derivatives with hydrazone moieties (e.g., Compounds 4c/4k) exhibit antifungal activity against Botrytis cinerea and Fusarium oxysporum. SAR studies highlight that perpendicular orientation of substituents relative to the triazolopyridine ring correlates with higher activity .
mGluR2 Modulators:
  • Patent derivatives (e.g., WO2012062750) with varied substituents on the triazolopyridine core are reported as mGluR2 PAMs for treating schizophrenia and anxiety .

Therapeutic Implications

  • Adamantane’s lipophilicity may enhance brain uptake compared to smaller analogs .
  • Antifungal Applications : While untested, the target compound’s bulky substituents could hinder the parallel conformation associated with low antifungal activity in hydrazone derivatives .

Biological Activity

The compound 7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine , with CAS Number 1629064-62-5, is a novel triazolo-pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological effects based on diverse research findings.

Basic Information

PropertyValue
Molecular FormulaC₁₈H₂₄BrN₃O
Molecular Weight402.3 g/mol
CAS Number1629064-62-5
Purity95%
Storage Conditions2-8 °C

The structure of the compound features an adamantane moiety, which is known for its unique three-dimensional structure that enhances the compound's ability to interact with biological targets.

Research indicates that compounds similar to This compound may exhibit inhibitory activity against various kinases. Specifically, studies have shown that triazolo-pyridine derivatives can modulate signaling pathways involved in cancer cell proliferation and survival. The compound's structure suggests it could interact with ATP-binding sites in kinases, potentially leading to significant therapeutic effects in oncology.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer)
  • Assays Used : MTT assay for cytotoxicity evaluation

Table 1: Cytotoxicity Data

CompoundIC₅₀ (µM) A549IC₅₀ (µM) MCF-7IC₅₀ (µM) HeLa
This compoundTBDTBDTBD
Foretinib (Positive Control)1.06 ± 0.161.23 ± 0.182.73 ± 0.33

Note: TBD indicates that specific IC₅₀ values for the compound are yet to be determined in available literature.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the triazolo-pyridine framework significantly affect biological activity. The presence of halogen substituents and variations in the cyclopropyl group can enhance or diminish cytotoxic effects depending on their electronic properties and steric hindrance.

Study on Triazolo Derivatives

A study published in Medicinal Chemistry highlighted the synthesis and evaluation of various triazolo derivatives, including those structurally similar to our compound. The findings revealed that certain derivatives exhibited potent inhibitory activity against c-Met kinase and showed promising results in inducing apoptosis in cancer cells .

Key Findings:

  • Compounds with a similar core structure demonstrated IC₅₀ values comparable to established drugs.
  • Induction of late apoptosis was observed in treated A549 cells, suggesting a mechanism involving cell cycle arrest.

Additional Research Insights

Further investigations into the pharmacological properties of This compound are ongoing. Preliminary results suggest potential applications not only in oncology but also in other therapeutic areas such as inflammation and infectious diseases due to its diverse biological activity profile.

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